molecular formula C19H22N2O5 B14682375 N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine CAS No. 28252-52-0

N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine

Cat. No.: B14682375
CAS No.: 28252-52-0
M. Wt: 358.4 g/mol
InChI Key: CWVZBTIKFDKYLD-INIZCTEOSA-N
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Description

N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine is a compound of interest in various scientific fields due to its unique chemical structure and properties This compound features a bis(4-methoxyphenyl)methyl group attached to the nitrogen atom of L-asparagine, an amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[Bis(4-methoxyphenyl)methyl]-L-asparagine typically involves the reaction of L-asparagine with bis(4-methoxyphenyl)methyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of L-asparagine attacks the electrophilic carbon of the bis(4-methoxyphenyl)methyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of N2-[Bis(4-methoxyphenyl)methyl]-L-asparagine may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to remove the methoxy groups, yielding a simpler structure.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Demethoxylated derivatives.

    Substitution: Compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-[Bis(4-methoxyphenyl)methyl]-L-asparagine involves its interaction with specific molecular targets and pathways. The methoxy groups and the asparagine backbone allow the compound to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(4-methoxyphenyl)urea: Similar structure but with a urea backbone.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a similar methoxyphenyl group but with a different core structure.

    Methanone, bis(2-hydroxy-4-methoxyphenyl)-: Features methoxy groups but with a different central structure.

Uniqueness

N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine is unique due to its combination of the bis(4-methoxyphenyl)methyl group and the L-asparagine backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

28252-52-0

Molecular Formula

C19H22N2O5

Molecular Weight

358.4 g/mol

IUPAC Name

(2S)-4-amino-2-[bis(4-methoxyphenyl)methylamino]-4-oxobutanoic acid

InChI

InChI=1S/C19H22N2O5/c1-25-14-7-3-12(4-8-14)18(13-5-9-15(26-2)10-6-13)21-16(19(23)24)11-17(20)22/h3-10,16,18,21H,11H2,1-2H3,(H2,20,22)(H,23,24)/t16-/m0/s1

InChI Key

CWVZBTIKFDKYLD-INIZCTEOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N[C@@H](CC(=O)N)C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(CC(=O)N)C(=O)O

Origin of Product

United States

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